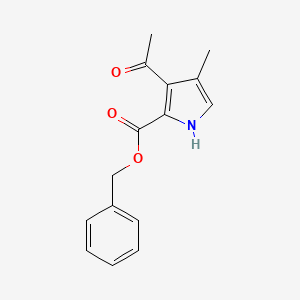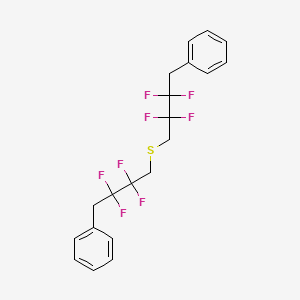
2-Cyclohexen-1-one, 4-methyl-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-methyl-4-propyl- is an organic compound belonging to the class of cyclohexenones. It is characterized by a cyclohexene ring with a ketone functional group at the first position, a methyl group at the fourth position, and a propyl group also at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction .
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 4-methyl-4-propyl-, often involves the catalytic oxidation of cyclohexene. This process typically uses hydrogen peroxide and vanadium catalysts to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-methyl-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-propyl- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products, depending on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A similar compound with a cyclohexene ring and a ketone group at the second position.
4-Isopropyl-2-cyclohexenone: Another similar compound with an isopropyl group at the fourth position.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-propyl- is unique due to the presence of both a methyl and a propyl group at the fourth position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cyclohexenones.
Propriétés
Numéro CAS |
67672-74-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-methyl-4-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3 |
Clé InChI |
WZPGBIYWYMLIEU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(=O)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)





![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)






